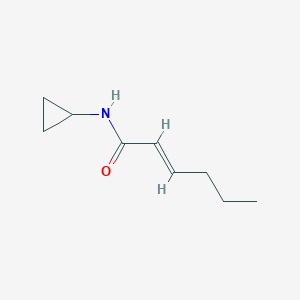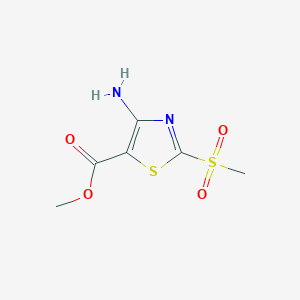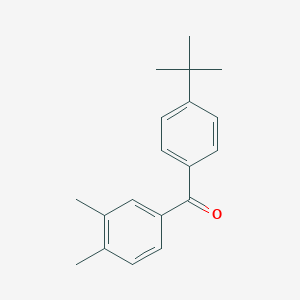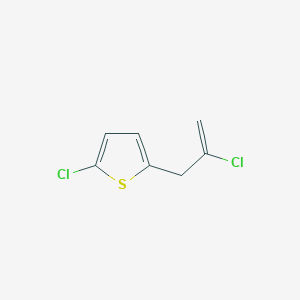![molecular formula C12H18O3S B3314358 Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- CAS No. 95183-65-6](/img/structure/B3314358.png)
Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-
Descripción general
Descripción
Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-, commonly known as PTE, is a chemical compound that has been widely used in scientific research for its diverse applications. PTE is a versatile compound that has been used as a solvent, a linker, and a cross-linking agent. Due to its unique properties, PTE has been used in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of PTE is not well understood. However, it is believed that PTE acts as a cross-linking agent by forming covalent bonds between biomolecules. PTE has also been shown to interact with proteins and other biomolecules, which may affect their structure and function.
Biochemical and Physiological Effects:
PTE has been shown to have a variety of biochemical and physiological effects. PTE has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. PTE has also been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, PTE has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTE has several advantages for use in lab experiments. PTE is a relatively stable compound that can be easily synthesized and purified. PTE is also a versatile compound that can be used for a variety of applications, including as a linker and a cross-linking agent. However, PTE also has some limitations. PTE has a relatively low solubility in water, which may limit its use in certain applications. Additionally, PTE may be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving PTE. One area of research is the development of new methods for synthesizing PTE. Another area of research is the investigation of the mechanism of action of PTE. Additionally, there is a need for further research into the biochemical and physiological effects of PTE. Finally, there is a need for research into the potential use of PTE in the development of new biomaterials and drug delivery systems.
Conclusion:
In conclusion, PTE is a versatile compound that has been widely used in scientific research for its diverse applications. PTE has been used as a linker, a cross-linking agent, and a solvent. PTE has several advantages for use in lab experiments, including its stability and versatility. However, PTE also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research into PTE should focus on the development of new synthesis methods, investigation of the mechanism of action, and further investigation of the biochemical and physiological effects of PTE.
Aplicaciones Científicas De Investigación
PTE has been widely used in scientific research due to its diverse applications. PTE has been used as a linker in the synthesis of peptides and proteins. PTE has also been used as a cross-linking agent in the preparation of hydrogels and other biomaterials. Additionally, PTE has been used as a solvent for the extraction of lipids and other biomolecules.
Propiedades
IUPAC Name |
2-[2-(2-phenylsulfanylethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAFZAPBIFLUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00759400 | |
| Record name | 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00759400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95183-65-6 | |
| Record name | 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00759400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Bromomethyl)-5-phenylbenzo[d]thiazole](/img/structure/B3314289.png)
![6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine](/img/structure/B3314299.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B3314304.png)
![4-(3-bromobenzyl)-2-(3-(methylthio)phenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314323.png)
![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B3314326.png)
![8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3314336.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B3314343.png)




